ニトロナフタレン類

ニトロナフタレン類は、ナフタレン骨格にニトロ基を有する多環式芳香族炭化水素であり、高温や酸化環境下でも安定性に優れる。電子豊富な構造により、求電子置換反応において高い反応性を示し、有機合成における重要な中間体として広く利用される。特に染料や医薬品の合成において、構造の柔軟性と反応性のバランスが特徴的である。また、極性溶媒への溶解性が良好で、工業的応用においても効率的な処理が可能である。化学的安定性と反応性の両立により、複雑な分子構築に貢献する。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

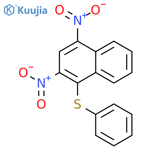

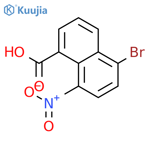

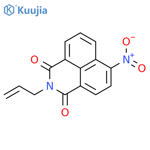

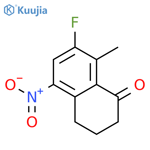

|

Acenaphthylene,5-bromo-1,2-dihydro-6-nitro- | 4889-63-8 | C12H8BrNO2 |

|

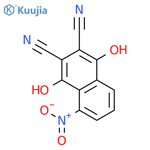

2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | 4655-62-3 | C12H5N3O4 |

|

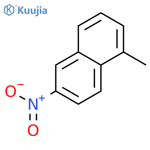

Naphthalene,1-methyl-6-nitro- | 105752-67-8 | C11H9NO2 |

|

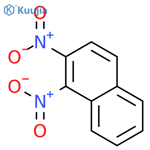

Naphthalene,1,3,8-trinitro- | 2364-46-7 | C10H5N3O6 |

|

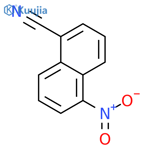

1-Naphthalenecarbonitrile,5-nitro- | 23245-64-9 | C11H6N2O2 |

|

Naphthalene, dinitro- | 27478-34-8 | C10H6N2O4 |

|

Naphthalene,2,4-dinitro-1-(phenylthio)- | 14723-61-6 | C16H10N2O4S |

|

5-Bromo-8-nitro-1-naphthoic acid | 65440-41-7 | C11H6BrNO4 |

|

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-nitro-2-(2-propen-1-yl) | 189183-96-8 | C15H10N2O4 |

|

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | 143655-56-5 | C11H10FNO3 |

関連文献

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

推奨される供給者

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品